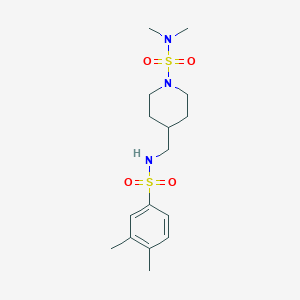

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

4-[[(3,4-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S2/c1-13-5-6-16(11-14(13)2)24(20,21)17-12-15-7-9-19(10-8-15)25(22,23)18(3)4/h5-6,11,15,17H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVXGLVNFHXQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine This reaction forms the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a sulfonamide group and a dimethylphenyl moiety. Its structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₄S₂

- IUPAC Name : 4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Sulfonamides have been traditionally used as antimicrobial agents. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections. Research indicates that derivatives of sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Antitumor Activity

Recent studies have explored the antitumor properties of sulfonamide derivatives. The compound's ability to interfere with cancer cell proliferation has been investigated, showing promise in inhibiting tumor growth in vitro. For instance, compounds similar to this one have been studied for their effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Neurological Applications

The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been investigated for their potential use in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems by this compound could lead to beneficial effects in managing these conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |

| Study 2 | Antitumor Activity | Showed IC50 values indicating effective cytotoxicity against breast cancer cell lines. |

| Study 3 | Neurological Effects | Indicated potential antidepressant-like effects in animal models, suggesting modulation of serotonin pathways. |

Mechanism of Action

The mechanism of action of 4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- 4-((3,4-dimethylphenylsulfonamido)methyl)-N-methylpiperidine-1-sulfonamide

- 4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-diethylpiperidine-1-sulfonamide

Uniqueness

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide , often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and its role as a soluble guanylate cyclase (sGC) stimulator.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and features a complex structure that includes multiple functional groups. Its structure can be represented as follows:

The primary mechanism of action for this compound involves the stimulation of soluble guanylate cyclase (sGC), which is crucial in mediating the effects of nitric oxide (NO). Upon activation, sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), a secondary messenger that plays a significant role in various physiological processes, including vasodilation and smooth muscle relaxation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicate significant cytotoxicity towards colon cancer cells (HCT116 and HT29) as well as oral squamous cell carcinoma (OSCC) lines. The half-maximal inhibitory concentration (IC50) values observed were below 4 µM, with some derivatives exhibiting IC50 values less than 1 µM .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | < 1 |

| HT29 | < 1 |

| Ca9-22 (OSCC) | < 2 |

| CEM lymphoma | < 3 |

| HL-60 leukemia | < 3 |

Selectivity Index

The selectivity index (SI), defined as the ratio of cytotoxicity against non-malignant cells to malignant cells, was found to be favorable for this compound, indicating its potential as a targeted therapeutic agent with reduced toxicity to normal cells .

Case Studies

In a study focusing on the design and synthesis of analogs related to this compound, researchers demonstrated that modifications in the piperidine ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups improved potency against cancer cell lines while maintaining selectivity .

Pharmacological Implications

The potential therapeutic implications of this compound extend beyond oncology. As an sGC stimulator, it may be beneficial in treating conditions characterized by impaired NO signaling, such as pulmonary hypertension and cardiovascular disorders . The ability to enhance cGMP levels suggests possible applications in managing renal fibrosis and other related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonylation reactions. Key steps include:

- Step 1 : Reacting 3,4-dimethylbenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide linkage.

- Step 2 : Introducing the N,N-dimethylpiperidine moiety via alkylation or reductive amination, ensuring regioselectivity by controlling temperature (0–25°C) and solvent polarity .

- Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and pH control during workup to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, the dimethylphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm, while piperidine protons appear as multiplet signals near δ 2.5–3.5 ppm .

- X-Ray Crystallography : Resolves stereochemistry and bond angles. A study of a related sulfonamide revealed a dihedral angle of 85.3° between the piperidine and aromatic rings, critical for conformational analysis .

- HPLC-MS : Validates purity (>95%) using a C18 column with a methanol-buffer mobile phase (65:35 v/v, pH 4.6), as described in pharmacopeial methods .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

- Methodological Answer :

- Enzyme Inhibition Assays : Test carbonic anhydrase or kinase inhibition using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis for CA inhibition). IC₅₀ values are calculated via dose-response curves .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity Assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different studies involving this sulfonamide derivative?

- Methodological Answer : Contradictions often arise from assay variability. Solutions include:

- Standardization : Adopt uniform protocols (e.g., fixed incubation times, cell passage numbers). For enzyme assays, pre-incubate enzymes with inhibitors for 10 minutes to ensure equilibrium .

- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and confounding variables .

Q. What computational approaches are utilized to predict the binding affinity and selectivity of this compound toward target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX. The sulfonamide group typically coordinates the catalytic zinc ion, while the piperidine ring occupies a hydrophobic pocket .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes .

- QSAR Modeling : Develop 2D descriptors (e.g., logP, topological polar surface area) to correlate structural features with IC₅₀ values from inhibition assays .

Q. What strategies optimize regioselectivity in the sulfonylation steps during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during sulfonylation to direct reactivity to specific sites .

- Catalytic Control : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the target amine, reducing side reactions .

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor mono-sulfonylation, while DMF promotes bis-sulfonylation; monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.